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molecular formula C13H18N4 B8389544 3-tert-butyl-1-methyl-4-pyridin-3-yl-1H-pyrazol-5-amine

3-tert-butyl-1-methyl-4-pyridin-3-yl-1H-pyrazol-5-amine

Cat. No. B8389544
M. Wt: 230.31 g/mol
InChI Key: HVDLTIZWSLAKHF-UHFFFAOYSA-N
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Patent
US07265144B2

Procedure details

tert-Butyl (4-bromo-3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate (Intermediate I, 1.7 g, 5.12 mmol), pyridine-3-boronic acid (1.26 g, 10.23 mmol), and Pd(PPh3)4 (295 mg, 0.26 mmol) were dissolved in ethanol (25 mL), and Na2CO3 (2 M aqueous solution, 25 mL) was added. The mixture was degassed for 10 min. The reaction mixture was then heated to 80° C. for 16 h. The mixture was diluted with ethyl acetate, the solid was filtered off, and the filtrate was treated with TFA (5 mL). The mixture was stirred for 30 min before being concentrated under reduced pressure. The crude was dissolved in methanol and filtered though a C8-silica plug. HPLC purification with gradient elution from 5 to 60% acetonitrile in water afforded 300 mg (25%) of the title compound. 1H NMR (300 MHz, CD3OD) δ 8.73 (d, 1H), 8.64 (s, 1H), 8.14 (d, 1H), 7.81 (dd, 1H), 3.73 (s, 3H), 1.20 (s, 9H). ES-MS m/z 231.2 (MH+); HPLC RT (min) 0.23.
Name
tert-Butyl (4-bromo-3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Intermediate I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:16]([CH3:19])([CH3:18])[CH3:17])=[N:4][N:5]([CH3:15])[C:6]=1[NH:7]C(=O)OC(C)(C)C.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22](B(O)O)[CH:21]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:16]([C:3]1[C:2]([C:22]2[CH:21]=[N:20][CH:25]=[CH:24][CH:23]=2)=[C:6]([NH2:7])[N:5]([CH3:15])[N:4]=1)([CH3:17])([CH3:18])[CH3:19] |f:2.3.4,^1:41,43,62,81|

Inputs

Step One
Name
tert-Butyl (4-bromo-3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C(=NN(C1NC(OC(C)(C)C)=O)C)C(C)(C)C
Name
Intermediate I
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NN(C1NC(OC(C)(C)C)=O)C)C(C)(C)C
Name
Quantity
1.26 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
295 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was treated with TFA (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered though a C8-silica plug
CUSTOM
Type
CUSTOM
Details
HPLC purification
WASH
Type
WASH
Details
with gradient elution from 5 to 60% acetonitrile in water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1C=1C=NC=CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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